Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
CAS No.: 1263315-97-4
Cat. No.: VC2805873
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263315-97-4 |
|---|---|
| Molecular Formula | C12H23N3O3 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3 |
| Standard InChI Key | UICYAEUMHPGMTE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C |
Introduction
Chemical Structure and Properties
Basic Information
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is an organic compound belonging to the piperazine derivative class, characterized by a piperazine heterocyclic core with specific functional groups. Its structural features include a piperazine ring system with a tert-butyl carboxylate group attached to one nitrogen atom and a dimethylcarbamoyl group at the 2-position.
Physical and Chemical Properties
The compound has a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol . It is registered with CAS number 1263315-97-4 . The IUPAC name is tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate .
| Property | Value |
|---|---|
| CAS Number | 1263315-97-4 |
| Molecular Formula | C12H23N3O3 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate |
| Storage Conditions | Inert atmosphere, 2-8°C |
Stereochemistry and Derivatives
This compound exists in both (R) and (S) stereoisomeric forms:
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(R)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1)
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(S)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217706-03-0)
The hydrochloride salt form has a molecular formula of C12H24ClN3O3 and a molecular weight of 293.79 g/mol . This salt form is commonly used in research applications due to improved stability and solubility properties.
Synthesis Methods
General Synthetic Approach
The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves a protection reaction of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is usually accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is often carried out in organic solvents such as dichloromethane at room temperature to ensure optimal reaction conditions.
Industrial Production
For industrial or large-scale production, the synthesis methods are scaled up with particular attention to process optimization, yield, and purity. This may involve:
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Careful control of reaction parameters (temperature, time, and reagent ratios)
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Efficient purification techniques (column chromatography, recrystallization)
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Quality control measures to ensure high purity of the final product
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Optimization for cost-effectiveness and environmental considerations
Biological Activities
Mechanism of Action
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate exhibits significant biological activities due to its ability to interact with various enzymes and receptors. The compound can function as an inhibitor or activator of specific enzymes, influencing their catalytic activity. Its piperazine core is particularly relevant in pharmacology for binding interactions with neurotransmitter receptors.
Structure-Activity Relationships
The biological activity of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is influenced by its structural features:
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The piperazine core provides a scaffold that can interact with multiple biological targets
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The tert-butyl carboxylate group affects lipophilicity and membrane permeability
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The dimethylcarbamoyl moiety may contribute to specific receptor binding
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Stereochemistry plays a role in determining binding affinity and selectivity
Research Applications
Pharmaceutical Chemistry
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate serves as an important compound in pharmaceutical chemistry research. It is used as:
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An intermediate in the synthesis of more complex bioactive molecules
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A building block for creating compound libraries
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A reference standard for analytical methods
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A starting material for structure-activity relationship studies
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
These hazard classifications are reported in the safety data sheets for both the free base and hydrochloride forms .
| Precautionary Statement | Code | Description |
|---|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautions should be strictly followed in laboratory settings .
Related Compounds and Research
Similar Piperazine Derivatives
The broader class of piperazine derivatives, to which tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate belongs, demonstrates a wide range of biological activities:
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Potential therapeutic effects in treating neurological disorders
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Interaction capabilities with various neurotransmitter receptors
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Applications in developing treatments for multiple medical conditions
Research Context
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate can be considered in the context of broader research areas such as:
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Development of CDK inhibitors for cancer treatment, where similar structural elements are found in promising compounds
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Research on pyrrolo[2,3-d]pyrimidine derivatives that incorporate piperazine moieties for biological activity
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Synthetic methodologies involving N-Boc protection in piperazine chemistry
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